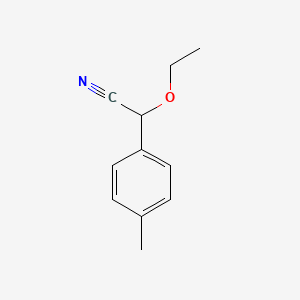

2-Ethoxy-2-(4-methylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-ethoxy-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBNYJJMJBXXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanohydrin Condensation Route

A relevant preparation method analogous to 2-ethoxy aryl acetonitriles involves the formation of cyanohydrins followed by condensation with hydrazine derivatives. For example, as reported in a study on related compounds, aromatic aldehydes react with potassium cyanide to form cyanohydrins, which then condense with 4-acetamido-2-ethoxy benzoyl hydrazine under mild acidic conditions (acetic acid) in methanol at 0–5°C, followed by stirring at room temperature for 24 hours. This method yields nitrile derivatives with good to moderate yields (~80%).

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic aldehyde + KCN (cyanide source) | Ambient | - | Formation of cyanohydrin intermediate |

| 2 | Cyanohydrin + 4-acetamido-2-ethoxy benzoyl hydrazine + AcOH | 0–5°C then RT (24h) | 80 | Direct condensation to nitrile derivative |

This approach highlights the mild conditions and relatively high yield for nitrile formation involving ethoxy-substituted aromatic systems, which can be adapted for this compound synthesis by selecting appropriate aldehyde and hydrazine precursors.

Alkylation of Ethoxyacetonitrile Derivatives

Another common method involves alkylation of ethoxyacetonitrile derivatives with 4-methylphenyl halides under basic conditions. Although direct literature on this compound is limited, similar compounds are synthesized by reacting racemic ethoxyacetonitrile derivatives with substituted benzyl halides in the presence of potassium hydroxide or other bases, followed by purification steps involving solvent extraction and crystallization.

Typical reaction conditions:

| Parameter | Description |

|---|---|

| Base | Potassium hydroxide (KOH) |

| Solvent | Ethanol or toluene |

| Temperature | Reflux (approx. 78–110°C) |

| Reaction time | 10 hours |

| Work-up | Acidification to pH ~6, solvent evaporation, extraction with dichloromethane, drying over MgSO4, crystallization from 2-butanol |

| Yield | Moderate to high (e.g., 18.9 g isolated in related compounds) |

This method emphasizes the importance of controlled pH adjustment and solvent choice for optimal isolation of the product.

Esterification Followed by Substitution

In some related syntheses, esterification reactions catalyzed by inorganic bases such as potassium hydroxide facilitate the formation of ethoxy-substituted intermediates. For example, esterification of 2-thiophene ethanol with para-toluenesulfonyl chloride in the presence of potassium hydroxide and triethylamine at room temperature yields ethyl 4-methylbenzenesulfonate derivatives with high efficiency (up to 96% yield) within 2–3 hours. Although this exact reaction is for a different substrate, the catalytic role of potassium hydroxide and mild conditions may be applicable to preparing ethoxy-substituted nitriles by analogous esterification and substitution steps.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-thiophene ethanol + Tosyl chloride + KOH + triethylamine | Room temp | 2–3 h | 85–96 | Esterification catalyzed by KOH |

| 2 | Work-up: filtration, brine wash, concentration | - | - | - | Efficient and industrially viable |

Comparative Table of Preparation Methods

Research Findings and Practical Notes

Catalyst Role: Potassium hydroxide is a common catalyst/base in these syntheses, accelerating esterification and substitution reactions, improving yield and reaction rate.

Temperature Control: Mild to moderate temperatures (room temperature to reflux) are employed depending on the method, balancing reaction rate and product stability.

Work-up Procedures: Typical work-up involves acidification, solvent evaporation, liquid-liquid extraction (e.g., with dichloromethane), drying over magnesium sulfate, and crystallization to purify the product.

Yield Optimization: Reaction stoichiometry and catalyst loading (e.g., 5–10% KOH relative to substrate) are critical for maximizing yield and minimizing by-products.

Industrial Viability: Methods utilizing potassium hydroxide catalysis and mild conditions are suitable for scale-up due to low cost and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are often used.

Substitution: Reagents like bromine (Br2) and strong acids or bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: 2-Ethoxy-2-(4-methylphenyl)acetic acid or 2-Ethoxy-2-(4-methylphenyl)acetone.

Reduction: 2-Ethoxy-2-(4-methylphenyl)ethylamine.

Substitution: Brominated or hydroxylated derivatives of the phenyl ring.

Scientific Research Applications

Applications in Organic Synthesis

Solvent Properties

Acetonitrile is widely recognized as an effective solvent in organic reactions due to its polarity and ability to dissolve a variety of organic compounds. The presence of the ethoxy and methyl groups in 2-Ethoxy-2-(4-methylphenyl)acetonitrile enhances its solubility properties, making it suitable for use in various synthetic pathways.

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of other organic molecules, particularly in the preparation of nitriles and amines. Its derivatives are utilized in the synthesis of complex organic frameworks, including pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds related to this compound may exhibit biological activity relevant to medicinal chemistry. For instance, derivatives have shown potential as anti-inflammatory agents and in treating allergic conditions . The structural similarity to known pharmaceuticals suggests that this compound might also possess similar therapeutic properties.

Case Study 1: Synthesis of Benzoxazole Derivatives

A study highlighted the use of acetonitrile derivatives, including this compound, as solvents for synthesizing benzoxazole derivatives. The reactions demonstrated high yields (up to 89%) when using this compound as a solvent under optimized conditions .

| Compound | Yield (%) | Conditions |

|---|---|---|

| Benzoxazole Derivative | 79 - 89 | Reflux in acetonitrile |

| 4-Methylphenyl Nitrile | 25 - 99 | Various substrates with acetonitrile |

Case Study 2: Electrochemical Reactions

Electrochemical oxidation processes involving acetonitrile have been explored for synthesizing various organic compounds. In these reactions, the presence of this compound improved substrate tolerance and product yield, demonstrating its versatility as an electrochemical mediator .

Mechanism of Action

The mechanism by which 2-Ethoxy-2-(4-methylphenyl)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Fluoro-4-methoxyphenylacetonitrile (CAS 26343860)

- Structure : Features a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 4-position of the phenyl ring.

- Properties : The electron-withdrawing fluorine and electron-donating methoxy group create a polarized electronic environment, enhancing reactivity in electrophilic substitutions. Its log P (lipophilicity) is lower than the ethoxy derivative due to the polar methoxy group .

- Applications : Used in synthesizing fluorinated bioactive molecules.

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7)

- Structure : Contains a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 4-position.

- Properties : The extended ether chain increases solubility in polar solvents compared to the ethoxy derivative. Its molecular weight (191.23 g/mol) is higher, and the log P is moderately reduced due to the hydrophilic oxygen atoms .

- Applications : Intermediate in polymer and surfactant chemistry.

Hydroxy(4-methylphenyl)acetonitrile (CAS 4815-10-5)

- Structure : Replaces the ethoxy group with a hydroxyl (-OH) at the central carbon.

- Properties : The hydroxyl group enables strong hydrogen bonding, significantly lowering log P (increased hydrophilicity) and altering crystallization behavior. This compound is prone to oxidation, unlike the stable ethoxy derivative .

- Applications : Pharmaceutical intermediate requiring further functionalization.

Halogen and Heterocyclic Derivatives

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 1179604-29-5)

- Structure: Contains chlorine atoms and an amino group, introducing both electron-withdrawing and electron-donating effects.

- Properties: The chloro groups enhance electrophilicity, while the amino group facilitates hydrogen bonding. This compound exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) reactions compared to the ethoxy derivative .

- Applications: Potential use in agrochemicals due to dual halogenation.

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetonitrile

- Structure : Incorporates a fused imidazo-pyridine heterocycle.

- Log P (3.73) is higher than the ethoxy derivative due to the aromatic system .

- Applications : Anticancer and antimicrobial agent development.

Physicochemical and Pharmacokinetic Properties

Lipophilicity (log P)

| Compound | log P | Substituent Effects |

|---|---|---|

| 2-Ethoxy-2-(4-methylphenyl)acetonitrile | ~2.8* | Ethoxy provides moderate lipophilicity. |

| 2-Fluoro-4-methoxyphenylacetonitrile | ~1.9 | Polar methoxy reduces log P. |

| Hydroxy(4-methylphenyl)acetonitrile | ~1.5 | Hydroxyl group increases hydrophilicity. |

| 6-Methyl-2-(4-methylphenyl)imidazo... | 3.73 | Aromatic system enhances log P. |

Solubility and Reactivity

- Ethoxy Derivative : Soluble in organic solvents (e.g., acetonitrile, DCM) due to moderate polarity. The nitrile group participates in Strecker or Mannich reactions .

- Hydroxy Derivative : Preferentially soluble in polar aprotic solvents (e.g., DMSO) but prone to dimerization via hydrogen bonding .

- Fluorinated Analog : Enhanced solubility in aqueous-organic mixtures, suitable for click chemistry .

Biological Activity

2-Ethoxy-2-(4-methylphenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- CAS Number : 33224-83-8

This compound features an ethoxy group and a p-methylphenyl group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Effects : Studies have shown that derivatives of acetonitrile compounds can inhibit cell proliferation in various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated significant antiproliferative activity, suggesting potential efficacy in cancer treatment .

- Enzyme Inhibition : Compounds similar to this compound have been tested for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neuropharmacology, and inhibition may lead to therapeutic effects in neurodegenerative diseases .

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study evaluated the antiproliferative effects of various acetonitrile derivatives on MCF-7 breast cancer cells. While direct data on this compound was not provided, related compounds showed IC50 values ranging from 10 to 33 nM, indicating strong potential for further investigation into this compound's activity .

- Mechanism of Action :

- Enzyme Interaction Studies :

Data Tables

The following table summarizes key findings from studies related to the biological activity of acetonitrile derivatives:

| Compound Name | IC50 (nM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| CA-4 (Reference Compound) | 3.9 | MCF-7 | Tubulin polymerization inhibition |

| Compound X (Similar Structure) | 23 | MDA-MB-231 | Microtubule destabilization |

| This compound | TBD | TBD | TBD |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Ethoxy-2-(4-methylphenyl)acetonitrile with high yield and purity?

- Methodological Answer : The synthesis typically involves substitution reactions where the ethoxy and nitrile groups are introduced onto a phenyl backbone. Key steps include:

- Substitution Reactions : Use nucleophilic reagents (e.g., cyanide sources) under controlled conditions to introduce the nitrile group. Solvents like acetonitrile or dimethylformamide (DMF) are preferred for their polarity and ability to stabilize intermediates .

- Protection/Deprotection : Protect reactive functional groups (e.g., hydroxyl) during synthesis to prevent side reactions. For example, methoxy groups can be introduced via alkylation of phenol derivatives .

- Purification : Employ column chromatography or recrystallization to isolate the product. Monitor purity via HPLC (>95% purity is achievable with optimized conditions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR for signals corresponding to the ethoxy group (δ ~1.3 ppm for CH, δ ~3.5-4.0 ppm for OCH), aromatic protons (δ ~6.8-7.4 ppm), and nitrile carbon (δ ~115-120 ppm) .

- IR Spectroscopy : Identify the nitrile stretch (~2240 cm) and ether C-O-C stretch (~1100 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, focusing on the [M+H] or [M+Na] ions .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying reaction conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as hydrolysis of the nitrile group or ether cleavage. Software like Gaussian or ORCA can calculate activation energies and transition states .

- Solvent Effects : Employ COSMO-RS models to predict solubility and stability in polar vs. non-polar solvents. For example, acetonitrile may stabilize intermediates via dipole interactions .

- Reactivity Descriptors : Compute Fukui indices to identify electrophilic/nucleophilic sites, guiding functionalization strategies .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Systematic Variation : Test derivatives with controlled modifications (e.g., substituent position, electron-withdrawing/donating groups) to isolate structure-activity relationships (SAR) .

- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, identifying outliers or confounding factors (e.g., solvent effects on bioavailability) .

Q. How can reaction mechanisms involving the ethoxy group be elucidated for this compound in catalytic processes?

- Methodological Answer :

- Isotopic Labeling : Introduce O into the ethoxy group to track its fate during reactions (e.g., hydrolysis or nucleophilic substitution) via mass spectrometry .

- Kinetic Studies : Perform time-resolved experiments (e.g., stopped-flow UV-Vis) to measure rate constants for ether cleavage under acidic/basic conditions .

- Catalyst Screening : Test transition metal catalysts (e.g., Pd, Cu) for cross-coupling reactions, correlating electronic properties (Hammett constants) with reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.